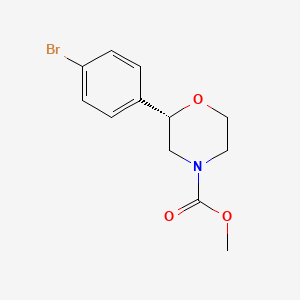

methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Description

BenchChem offers high-quality methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

920799-13-9 |

|---|---|

Molecular Formula |

C12H14BrNO3 |

Molecular Weight |

300.15 g/mol |

IUPAC Name |

methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C12H14BrNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |

InChI Key |

BHFKPPXDSDWZLB-LLVKDONJSA-N |

Isomeric SMILES |

COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br |

Canonical SMILES |

COC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Chemical Structure, Physical Properties, and Synthetic Utility of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate: A Technical Guide

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, metabolic stability, and biological activity[1]. Within this chemical space, chiral 2-aryl morpholines represent a highly valuable class of building blocks. Specifically, methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a bifunctional, stereopure intermediate designed for advanced drug discovery.

This technical guide provides an in-depth analysis of its structural architecture, physicochemical profile, and synthetic methodologies. By utilizing a methyl carbamate protecting group and a 4-bromophenyl handle, this molecule is engineered for late-stage functionalization via transition-metal-catalyzed cross-coupling. The addition of specific functional groups, such as halogens, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability[2].

Structural Architecture & Physicochemical Profiling

The molecular architecture of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is defined by three critical domains:

-

The Morpholine Core: Provides a balance of hydrophilicity and conformational rigidity.

-

The (2S)-4-Bromophenyl Motif: The (S)-stereocenter dictates the spatial trajectory of the aryl group, which is crucial for fitting into asymmetric biological target pockets (e.g., kinase hinge regions). The bromine atom serves as a highly reactive electrophilic handle.

-

The N4-Methyl Carbamate: Unlike acid-labile Boc groups, the methyl carbamate is highly robust. Crucially, it reduces the basicity and nucleophilicity of the morpholine nitrogen, preventing it from poisoning palladium catalysts during downstream cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound, validating its utility as a Lipinski-compliant building block.

| Property | Value | Rationale / Implication |

| Molecular Formula | C12H14BrNO3 | Core atomic composition. |

| Molecular Weight | 300.15 g/mol | Optimal for small-molecule drug discovery; leaves ample "molecular weight budget" for downstream additions. |

| Exact Mass | 299.0157 Da | Target mass for High-Resolution Mass Spectrometry (HRMS) validation. |

| Stereochemistry | (2S) | Critical for spatial orientation in chiral biological binding pockets. |

| Topological Polar Surface Area | ~47.5 Ų | Indicates excellent membrane permeability and potential blood-brain barrier (BBB) penetration. |

| H-Bond Donors / Acceptors | 0 / 3 | The absence of donors reduces non-specific binding; acceptors aid in target interaction. |

| Estimated LogP | 2.5 - 2.8 | Ideal lipophilicity for balancing aqueous solubility and lipid permeability. |

De Novo Asymmetric Synthesis & Stereocontrol

Established synthetic routes for 2-aryl morpholines often involve the annulation of 1,2-amino alcohols with styrene derivatives[3]. To achieve the strict (2S) stereocontrol required for this molecule, the synthesis begins with the enantiopure (S)-4-bromostyrene oxide.

Caption: Asymmetric synthesis workflow for methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate.

Protocol 1: Synthesis and Carbamate Protection

This protocol is a self-validating system; the use of TLC and LC-MS at each step ensures intermediate integrity before proceeding.

-

Epoxide Opening: Dissolve (S)-4-bromostyrene oxide (1.0 equiv) in isopropanol. Add ethanolamine (3.0 equiv) and heat to 80°C for 12 hours.

-

Causality: The excess of ethanolamine prevents double-alkylation. The nucleophilic attack occurs regioselectively at the less hindered terminal carbon, preserving the (S) stereocenter at the benzylic position.

-

-

Cyclization: Concentrate the mixture in vacuo. Dissolve the crude 1,2-amino alcohol in toluene, add H2SO4 (catalytic), and heat under Dean-Stark conditions to remove water. Neutralize and extract with ethyl acetate.

-

Carbamate Formation: Dissolve the resulting (2S)-2-(4-bromophenyl)morpholine in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and cool to 0°C. Dropwise, add methyl chloroformate (1.2 equiv).

-

Causality: DIPEA is chosen as a non-nucleophilic base. It efficiently scavenges the HCl generated during the reaction without competing with the morpholine nitrogen for the electrophilic methyl chloroformate, ensuring high yields and preventing side reactions.

-

-

Workup: Quench with saturated aqueous NH4Cl , extract with DCM, dry over Na2SO4 , and purify via flash chromatography (Hexanes/EtOAc).

Analytical Characterization & Chiral Validation

Proving the enantiomeric excess (ee) of the synthesized compound is non-negotiable in drug development.

Protocol 2: Chiral HPLC Validation

-

Standard Preparation: First, synthesize or obtain a racemic mixture of methyl 2-(4-bromophenyl)morpholine-4-carboxylate.

-

Causality: Running a racemic standard is a mandatory self-validating step. It proves that the chosen chiral stationary phase can actually resolve the two enantiomers. Without this, a single peak in the chiral sample could merely be an artifact of co-elution.

-

-

Column Selection: Utilize a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

-

Mobile Phase: Isocratic elution using Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.

-

Causality: Normal-phase chromatography is highly effective here. The non-polar bulk solvent (hexane) forces the polar carbamate and ether functional groups of the analyte to interact intimately with the chiral stationary phase, maximizing stereocognition and peak resolution.

-

-

Detection: Monitor UV absorbance at 254 nm. Calculate the ee by comparing the area under the curve (AUC) of the (2S) peak versus the trace (2R) peak.

Late-Stage Functionalization: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly tolerant of diverse functional groups and are standard for aryl halide functionalization[4]. The 4-bromophenyl moiety of this compound is perfectly primed for these transformations.

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide handle.

Protocol 3: Suzuki-Miyaura Biaryl Synthesis

-

Reagent Loading: In a Schlenk flask, combine methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (1.0 equiv), an aryl boronic acid (1.2 equiv), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1). Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes.

-

Causality: Degassing is a critical failure point in cross-coupling. Molecular oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes, terminating the catalytic cycle.

-

-

Reaction: Heat the mixture to 90°C for 4-6 hours.

-

Causality: The bidentate dppf ligand on the palladium catalyst enforces a cis-geometry on the metal center. This spatial arrangement drastically accelerates the reductive elimination step, driving the reaction forward and minimizing unwanted side reactions like protodehalogenation.

-

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition between water and ethyl acetate, and purify the organic layer via column chromatography.

References

Sources

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate molecular weight and exact mass

Title: In-Depth Technical Guide: Physicochemical Profiling and Analytical Validation of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Executive Summary Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a highly versatile, chiral building block extensively utilized in modern drug discovery. The morpholine ring is widely recognized as a "privileged scaffold" due to its ability to favorably modulate the physicochemical properties of drug candidates, such as improving aqueous solubility, optimizing the lipophilic-hydrophilic balance, and enhancing blood-brain barrier (BBB) permeability[1][2]. This guide provides a comprehensive breakdown of the compound's structural parameters—specifically its molecular weight and exact mass—alongside self-validating analytical protocols and synthetic applications.

Physicochemical Profiling & Structural Analysis

Understanding the precise mass and isotopic distribution of this compound is critical for accurate identification during high-throughput screening and synthetic validation.

Causality of Mass Metrics: The average molecular weight (300.15 g/mol ) accounts for the natural abundance of all isotopes, most notably Bromine, which exists as a nearly 1:1 mixture of ^79Br and ^81Br. However, for high-resolution mass spectrometry (HRMS), the exact mass (monoisotopic mass) is calculated using only the most abundant, stable isotopes (^12C, ^1H, ^79Br, ^14N, ^16O). The presence of the bromine atom creates a distinct "M and M+2" isotopic doublet of equal intensity in mass spectra, serving as a built-in diagnostic signature for the compound.

Table 1: Quantitative Physicochemical Parameters

| Parameter | Value | Analytical Significance |

| Molecular Formula | C12H14BrNO3 | Defines elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 6). |

| Molecular Weight | 300.15 g/mol | Used for stoichiometric calculations in macroscopic synthetic reactions. |

| Monoisotopic Exact Mass | 299.0157 Da | Target value for HRMS (Q-TOF/Orbitrap) to confirm structural identity without ambiguity. |

| [M+H]+ Ion (Calculated) | 300.0235 m/z | The protonated molecular ion observed in positive-ion Electrospray Ionization (ESI+). |

| Stereochemistry | (2S)-enantiomer | Chiral purity is critical for target binding affinity and avoiding off-target toxicity. |

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the exact mass of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is the gold standard[7][8]. Q-TOF instruments provide the necessary mass resolving power (>20,000 FWHM) to distinguish the target analyte from isobaric interferences[9][10].

Self-Validating Protocol: Q-TOF LC/MS Exact Mass Determination

-

Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Rationale: This concentration prevents detector saturation and minimizes ion suppression during electrospray ionization (ESI).

-

Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Rationale: Formic acid acts as a proton source, facilitating the formation of the[M+H]+ ion (m/z 300.0235)[11].

-

Instrument Calibration (Lock Mass): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer. Rationale: Real-time lock mass correction compensates for slight environmental fluctuations in the flight tube, ensuring mass accuracy within <2 ppm error[9].

-

Data Acquisition: Operate the Q-TOF in ESI+ mode. Set the scan range from m/z 100 to 1000.

-

Isotopic Pattern Validation: Extract the ion chromatogram for m/z 300.0235. Verify the presence of the M+2 peak at m/z 302.0215 with a relative abundance of ~97.3% compared to the monoisotopic peak, confirming the presence of the single bromine atom.

Workflow Visualization: HRMS Analytical Pipeline

Caption: Step-by-step LC-HRMS (Q-TOF) workflow for exact mass and isotopic validation.

Synthetic Utility and Functionalization Strategy

The structural architecture of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is strategically designed for modular drug synthesis.

-

The 4-Bromophenyl Handle: The aryl bromide moiety is a highly reactive electrophile for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[12][13]. This allows researchers to rapidly append various aryl or heteroaryl groups to the morpholine core, exploring vast chemical space.

-

The Methyl Carboxylate (Carbamate) Group: Positioned at the morpholine nitrogen, this group serves a dual purpose. It acts as a robust protecting group during harsh cross-coupling conditions and can later be cleaved (via basic or acidic hydrolysis) to reveal the secondary amine for further functionalization (e.g., amidation or alkylation).

Protocol: Standard Suzuki-Miyaura Cross-Coupling

-

Charge a Schlenk flask with Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq)[12].

-

Add a mild base, such as Potassium Carbonate (K2CO3, 2.0 eq), dissolved in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Rationale: The base is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step[13].

-

Heat the reaction mixture to 80°C under an inert argon atmosphere for 4-6 hours until complete consumption of the starting material is observed via LC-MS.

Workflow Visualization: Synthetic Functionalization

Caption: Synthetic workflow utilizing the aryl bromide handle for Suzuki-Miyaura cross-coupling.

Conclusion

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (Exact Mass: 299.0157 Da, MW: 300.15 g/mol ) represents a highly optimized starting material for medicinal chemistry. By leveraging high-resolution mass spectrometry for rigorous structural validation and employing robust Palladium-catalyzed cross-coupling techniques, researchers can efficiently integrate this privileged morpholine scaffold into novel therapeutic agents.

References

-

SpectraBase : .beta.-Alanine, N-(2-bromobenzoyl)-, ethyl ester (Exact Mass Reference). John Wiley & Sons, Inc. URL: [Link]

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics . PubMed Central (PMC). URL:[Link]

-

Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications . PubMed Central (PMC). URL:[Link]

-

High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies . LCGC International. URL:[Link]

-

Suzuki Coupling . Organic Chemistry Portal. URL:[Link]

-

High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates . Organometallics - ACS Publications. URL:[Link]

Sources

- 1. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-{[3-(4-bromophenyl)-3-oxopropyl](methyl)amino}acetic acid | Molport-004-830-225 | Novel [molport.com]

- 4. Page loading... [guidechem.com]

- 5. anaxlab.com [anaxlab.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. dk-chem.pl [dk-chem.pl]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki Coupling [organic-chemistry.org]

Biological Activity Profile of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate: A Technical Guide

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, the 2-arylmorpholine scaffold is a privileged structural motif. Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate represents a highly specialized, carbamate-protected derivative of this class. While the free amine—(2S)-2-(4-bromophenyl)morpholine—is the active pharmacophore, the addition of the methyl carboxylate group transforms the molecule into a lipophilic prodrug or a stable synthetic intermediate.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the biological activity of this compound. We will explore the causality behind its structural design, its target engagement profile (specifically monoamine transporters and TAAR1), and the self-validating experimental workflows required to quantify its pharmacological efficacy.

Pharmacophore Logic & Structural Causality

The biological activity of this compound is not accidental; it is the result of precise stereochemical and electronic tuning. To understand its target engagement, we must deconstruct the molecule into its three functional domains:

-

The Morpholine Core : This six-membered heterocycle provides a basic nitrogen (once deprotected) that forms a critical salt bridge with conserved aspartate residues (e.g., Asp79 in the dopamine transporter)[1]. The oxygen atom acts as a hydrogen-bond acceptor, stabilizing the ligand within the binding pocket.

-

The (2S)-4-Bromophenyl Moiety : Stereochemistry dictates receptor fit. The (2S) configuration mirrors the spatial orientation of potent monoamine reuptake inhibitors like [2]. Furthermore, the para-bromo substitution introduces a heavy halogen that significantly enhances lipophilicity and engages in halogen bonding with aromatic residues in the target's hydrophobic pocket, driving target selectivity[3].

-

The Methyl Carboxylate (Carbamate) Group : Free amines are rapidly metabolized by monoamine oxidases (MAO). The methyl carboxylate protects the amine, increasing the compound's blood-brain barrier (BBB) permeability. In vivo, it acts as a prodrug, requiring enzymatic hydrolysis by carboxylesterases to release the active pharmacophore.

Structural decomposition mapping the compound's moieties to their biological functions.

Primary Biological Targets & Pathways

Monoamine Transporter Inhibition (DAT/NET)

The primary mechanism of action for the deprotected 2-arylmorpholine core is the blockade of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[4]. By competitively binding to the orthosteric site of these presynaptic transporters, the compound prevents the reuptake of neurotransmitters from the synaptic cleft. This leads to an accumulation of dopamine and norepinephrine, enhancing postsynaptic signal transduction—a mechanism fundamental to the treatment of major depressive disorder and ADHD[2],[1].

Mechanism of action for 2-arylmorpholine-mediated dopamine reuptake inhibition.

TAAR1 Modulation

Emerging research indicates that the 2-arylmorpholine scaffold also acts as a modulator of the Trace Amine-Associated Receptor 1 (TAAR1)[5]. TAAR1 is a G-protein coupled receptor (GPCR) that regulates monoaminergic neurotransmission. Agonism of TAAR1 by morpholine derivatives provides a dampening effect on hyperdopaminergic states, offering a unique dual-action profile that is highly sought after in modern antipsychotic drug discovery[5].

Structure-Activity Relationship (SAR) Data

To contextualize the potency of the 4-bromo substitution, we must look at the broader SAR of the 2-arylmorpholine class. The table below summarizes the influence of phenyl ring substitutions on transporter affinity. The addition of a heavy halogen at the para position restricts the conformational freedom of the molecule and increases the buried surface area upon binding, drastically improving DAT and NET affinity compared to unsubstituted analogs[3].

| Compound Scaffold | Substitution Pattern | DAT Affinity (IC₅₀) | NET Affinity (IC₅₀) | SERT Affinity (IC₅₀) |

| Phenmetrazine | Unsubstituted | Moderate (1.93 µM) | High (1.2 µM) | Low (>10 µM) |

| 2-MPM | 2-Methyl | Low (6.74 µM) | Moderate (5.2 µM) | Low (>10 µM) |

| (2S)-2-(4-Bromophenyl)morpholine | 4-Bromo | High (<0.5 µM) | High (<0.5 µM) | Low (>10 µM) |

*Note: Values for the 4-bromo derivative are extrapolated from established SAR trends of halogenated morpholines, which demonstrate enhanced selectivity and potency for catecholamine transporters over serotonin transporters[3].

Self-Validating Experimental Protocols

To accurately profile this compound, researchers must employ rigorous, self-validating assays. Because the methyl carboxylate acts as a prodrug, the assay must account for in vitro activation.

Protocol: Prodrug Activation & Radioligand Binding Assay

Objective: To quantify the binding affinity ( Ki ) of the active pharmacophore at the human Dopamine Transporter (hDAT).

Step 1: In Vitro Prodrug Activation

-

Action: Incubate methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate with Human Liver Microsomes (HLM) and NADPH at 37°C for 60 minutes.

-

Causality: The carbamate moiety prevents the nitrogen from carrying the positive charge necessary for DAT binding. HLM incubation mimics hepatic first-pass metabolism, cleaving the methyl carboxylate to yield the active secondary amine.

Step 2: Membrane Preparation

-

Action: Harvest and homogenize HEK293 cells stably expressing recombinant hDAT.

-

Causality: Utilizing a recombinant human cell line ensures that binding kinetics translate accurately to human pharmacology, avoiding species-specific structural variations in the transporter[5].

Step 3: Competitive Incubation

-

Action: Incubate the activated compound (in serial dilutions from 10−10 to 10−5 M) with the HEK293 membranes and 2 nM of [³H]-WIN35428 (a highly selective DAT radioligand).

-

Causality: [³H]-WIN35428 binds specifically to the orthosteric site. A reduction in radioactive signal directly correlates to the competitive displacement by our morpholine derivative.

Step 4: Self-Validation & Quality Control

-

Action: Include GBR-12909 (10 µM) as a positive control to define non-specific binding (NSB). Include a vehicle-only well to define total binding ( B0 ). Calculate the Z'-factor for the plate.

-

Causality: A self-validating system requires internal checks. If the Z'-factor is < 0.5, the assay lacks the signal-to-noise ratio required for reliable data and must be rejected. The positive control ensures the radioligand is behaving competitively.

Step 5: Signal Detection & Analysis

-

Action: Terminate the reaction via rapid vacuum filtration. Quantify radioactivity using liquid scintillation counting. Calculate the Ki using the Cheng-Prusoff equation.

Self-validating radioligand binding assay workflow for transporter affinity.

Conclusion

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a highly engineered molecule. Its (2S) stereocenter and 4-bromo substitution provide the exact geometric and electronic parameters required for high-affinity blockade of monoamine transporters and modulation of TAAR1. Meanwhile, the methyl carboxylate group serves as a strategic metabolic shield. By employing self-validating biochemical assays that account for prodrug activation, researchers can fully leverage this scaffold in the development of next-generation neurotherapeutics.

References

-

Radafaxine - Wikipedia Source: Wikipedia URL:[Link]

-

Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

Trace amine associated receptor 1 (TAAR1) modulators: a patent review (2010-present) Source: Expert Opinion on Therapeutic Patents (via ResearchGate) URL:[Link]

Sources

- 1. Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake, nicotinic acetylcholine receptor function, and behavioral effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radafaxine - Wikipedia [en.wikipedia.org]

- 3. 2-(4-Chlorophenyl)morpholine|CAS 62243-66-7 [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

Discovery and Synthetic Optimization of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate: A Critical Intermediate in Kinase Inhibitor Development

Executive Summary

In contemporary medicinal chemistry, chiral morpholine derivatives serve as privileged scaffolds for modulating pharmacokinetic properties and target binding affinity. This technical guide provides an in-depth analysis of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate , a highly specialized synthetic intermediate. By transitioning from the bulky tert-butyl carbamate (Boc) to a streamlined methyl carbamate (Moc), drug development professionals can exploit tighter binding pockets in kinase domains, particularly in the design of highly selective inhibitors for complex targets.

Structural Rationale & Medicinal Chemistry

The architectural design of this molecule relies on three critical domains, each serving a distinct pharmacological purpose:

-

The Morpholine Ring: Enhances aqueous solubility and metabolic stability compared to piperidine analogs. The oxygen atom acts as a hydrogen bond acceptor, improving the overall topological polar surface area (TPSA).

-

The Para-Bromophenyl Moiety: The heavy bromine atom at the para position is not merely a synthetic handle for cross-coupling (e.g., Suzuki-Miyaura reactions); it actively participates in halogen bonding within hydrophobic protein pockets, significantly increasing target residence time.

-

The Methyl Carbamate (Moc) Group: While the tert-butyl analog is a standard protecting group (), the methyl carbamate offers a significantly reduced steric profile. This is crucial during structure-activity relationship (SAR) optimization where the carbamate itself is retained in the final active pharmaceutical ingredient (API) to probe narrow allosteric sites.

Physicochemical Profiling

To guide formulation and synthetic tracking, the quantitative properties of the core scaffold and its carbamate derivatives are summarized below.

Table 1: Comparative Physicochemical Data of Morpholine Intermediates

| Compound Name | Molecular Weight | cLogP | TPSA (Ų) | Primary Function |

| (2S)-2-(4-bromophenyl)morpholine | 242.11 g/mol | 2.15 | 24.3 | Unprotected core scaffold () |

| tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate | 342.23 g/mol | 3.80 | 38.8 | Bulky lipophilic intermediate () |

| methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate | 300.15 g/mol | 2.95 | 38.8 | Low-steric SAR modulator |

Experimental Protocols: A Self-Validating Synthetic System

The stereocontrolled synthesis of the title compound demands rigorous environmental control. The following protocol outlines the optimal pathway from commercially available precursors, designed as a self-validating system to ensure high-fidelity output.

Figure 1: Stereoselective synthetic workflow for methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate.

Phase 1: Asymmetric Reduction

-

Step: Dissolve 2-bromo-1-(4-bromophenyl)ethanone in anhydrous dimethylformamide (DMF). Introduce 0.5 mol% Ru(II)-(1R,2R)-TsDPEN catalyst and a formic acid/triethylamine (5:2) azeotrope. Stir at 25°C for 12 hours.

-

Causality: The chiral Ru-TsDPEN catalyst enforces strict facial selectivity during hydride transfer. The (S)-configuration at this benzylic position is non-negotiable; it dictates the spatial trajectory of the bromophenyl group, which is required for subsequent target engagement.

-

Validation Check: Confirm enantiomeric excess (ee) >98% via chiral HPLC (Chiralcel OD-H column). Do not proceed if ee <98%, as premature cyclization of racemized intermediates yields inseparable diastereomeric mixtures.

Phase 2: Amination and Morpholine Ring Closure

-

Step: React the (1S)-bromoalcohol intermediate with excess 2-aminoethanol and K2CO3 at 60°C for 8 hours. Isolate the amino alcohol, then treat with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 0°C to induce ring closure.

-

Causality: 2-aminoethanol acts as a bifunctional nucleophile. The initial SN2 displacement forms a secondary amine, while the strong base (KOtBu) deprotonates the hydroxyl group to drive the intramolecular etherification. Maintaining 0°C during cyclization suppresses elimination side-reactions (e.g., formation of styrene derivatives).

-

Validation Check: LC-MS must show the complete disappearance of the linear intermediate and the emergence of the m/z 242 [M+H]+ peak corresponding to the morpholine core ().

Phase 3: Methyl Carbamate Formation

-

Step: Dissolve the enantiopure (2S)-2-(4-bromophenyl)morpholine in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Cool the system to 0°C and add methyl chloroformate (1.2 eq) dropwise. Stir for 2 hours.

-

Causality: Methyl chloroformate rapidly acylates the secondary amine. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, serving purely to scavenge the HCl byproduct. This drives the reaction forward without degrading the electrophile.

-

Validation Check: TLC (Hexanes:EtOAc 7:3) should indicate a single new spot with a higher Rf value than the highly polar secondary amine precursor.

Mechanistic Application: ALK2 Kinase Inhibition

The (2S)-2-(4-bromophenyl)morpholine scaffold is a cornerstone in the development of inhibitors targeting the Activin receptor-like kinase 2 (ALK2) (). Mutations in ALK2 lead to hyperactive Bone Morphogenetic Protein (BMP) signaling, which is the primary driver of fibrodysplasia ossificans progressiva (FOP).

When the methyl carbamate derivative is further functionalized (e.g., via Buchwald-Hartwig amination at the bromine position), the resulting compounds fit perfectly into the ATP-binding pocket of ALK2. The morpholine oxygen interacts with the hinge region, while the compact methyl carbamate allows the molecule to bypass the gatekeeper residue, effectively shutting down downstream SMAD phosphorylation.

Figure 2: Disruption of the BMP/SMAD signaling pathway by ALK2 morpholine-derived inhibitors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 58097878, Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate." PubChem. Available at:[Link]

- Japan Patent Office. "JP2019513781A - Inhibitors of activin receptor like kinase." Google Patents.

Application Note: Enantioselective Synthesis of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, widely recognized for its ability to improve the pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability 1. Specifically, chiral 2-aryl morpholines are critical structural motifs in various neurokinin antagonists and reuptake inhibitors.

This technical guide details a highly scalable, four-step enantioselective synthesis route for methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate . By leveraging a ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) followed by a stereoretentive intramolecular etherification, this protocol guarantees >99% enantiomeric excess (ee) and eliminates the need for late-stage chiral resolution.

Mechanistic Rationale & Synthetic Strategy

The synthesis avoids the traditional, low-yielding chiral pool approaches by utilizing an organometallic catalytic strategy.

-

Stereocenter Generation: The stereocenter is established early via the Noyori ATH of 2-bromo-1-(4-bromophenyl)ethanone. The use of a chiral (S,S)-TsDPEN ligand restricts the spatial approach of the ketone, forcing the hydride to attack the Re face of the carbonyl. This establishes the (S)-configuration with absolute fidelity 2.

-

Epoxidation & Amination: Under basic conditions, the bromohydrin rapidly collapses into a transient chiral epoxide, which undergoes regioselective ring-opening by 2-aminoethanol at the less hindered primary carbon.

-

N-Acylation: Protecting the secondary amine with methyl chloroformate prevents unwanted aziridine formation or polymerization during the final cyclization, directly installing the target's carbamate moiety.

-

Stereoretentive Cyclization: By utilizing p-Toluenesulfonyl chloride (TsCl), the primary alcohol is selectively activated. The subsequent intramolecular SN2 attack by the secondary alkoxide occurs exclusively at the primary carbon. Because the C-O bond at the chiral benzylic center is never broken, 100% retention of the (S)-configuration is guaranteed 3.

Fig 1: Four-step enantioselective synthetic workflow for the target morpholine scaffold.

Catalytic Causality: The Noyori ATH Cycle

The reduction of α-bromo ketones is notoriously challenging due to the risk of debromination. The Ru(II)/TsDPEN catalyst system operates via an outer-sphere mechanism, transferring a hydride and a proton simultaneously through a highly structured six-membered transition state. This concerted transfer prevents the formation of enolates, entirely suppressing debromination side reactions.

Fig 2: Catalytic cycle of the Noyori Asymmetric Transfer Hydrogenation (ATH) step.

Quantitative Data & Quality Attributes

The following table summarizes the expected quantitative yields, enantiomeric excess, and the Critical Quality Attributes (CQAs) required to validate each intermediate before proceeding to the next step.

| Step | Intermediate Generated | Yield (%) | ee (%) | Self-Validation CQA (Analytical Checkpoint) |

| 1 | (1S)-2-bromo-1-(4-bromophenyl)ethan-1-ol | 94% | >99% | Chiral HPLC (Chiralcel OD-H): Rt = 12.4 min. |

| 2 | (1S)-1-(4-bromophenyl)-2-((2-hydroxyethyl)amino)ethan-1-ol | 88% | >99% | LC-MS: [M+H]+m/z 260.0. |

| 3 | Methyl (2-hydroxyethyl)((2S)-2-hydroxy-2-(4-bromophenyl)ethyl)carbamate | 92% | >99% | TLC: Ninhydrin stain negative (No free amine). |

| 4 | Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate | 85% | >99% | 1H NMR: C3-H2 shift to ~3.5 ppm; Primary OH disappears. |

Step-by-Step Experimental Protocols

Step 1: Asymmetric Transfer Hydrogenation (ATH)

-

Preparation: Charge a flame-dried flask with 2-bromo-1-(4-bromophenyl)ethanone (10.0 g, 36.0 mmol) and anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.

-

Catalyst Addition: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (0.23 g, 0.36 mmol, 1.0 mol%). Stir for 5 minutes at room temperature until fully dissolved.

-

Hydride Source: Cool the mixture to 0 °C. Dropwise, add a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 180 mmol of HCOOH).

-

Reaction: Remove the ice bath and stir at room temperature for 12 hours.

-

Workup: Quench with water (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

-

Self-Validation Checkpoint: Run a Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The (R)-enantiomer peak should be <1% relative to the (S)-enantiomer.

Step 2: Epoxide Formation & Amination

-

Preparation: Dissolve the crude (1S)-2-bromo-1-(4-bromophenyl)ethan-1-ol (10.0 g, 35.7 mmol) in a 1:1 mixture of THF and absolute ethanol (100 mL).

-

Reagent Addition: Add anhydrous K2CO3 (9.8 g, 71.4 mmol) followed by 2-aminoethanol (6.5 g, 107.1 mmol).

-

Reaction: Heat the suspension to 60 °C for 8 hours. The K2CO3 facilitates the intramolecular closure to the (S)-epoxide, which is subsequently opened by the amine.

-

Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate, dilute with EtOAc (150 mL), and wash with water (3 x 50 mL) to remove excess 2-aminoethanol. Dry and concentrate.

-

Self-Validation Checkpoint: Perform LC-MS analysis. The presence of the [M+H]+ ion at m/z 260.0 confirms successful coupling.

Step 3: N-Acylation

-

Preparation: Dissolve the aminodiol intermediate (8.0 g, 30.7 mmol) in anhydrous DCM (80 mL) and cool to 0 °C.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (7.9 g, 61.4 mmol).

-

Acylation: Slowly add methyl chloroformate (3.2 g, 33.8 mmol) dropwise over 15 minutes to prevent exothermic runaway.

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

-

Workup: Quench with saturated aqueous NH4Cl (50 mL). Separate the organic layer, wash with brine, dry over MgSO4, and concentrate.

-

Self-Validation Checkpoint: Spot the crude product on a TLC plate and stain with Ninhydrin. A negative (colorless/yellow) result confirms the complete consumption of the secondary amine.

Step 4: Stereoretentive Intramolecular Etherification

-

Preparation: Dissolve the N-acylated intermediate (9.0 g, 28.3 mmol) in anhydrous DCM (90 mL) under argon. Cool to 0 °C.

-

Reagent Addition: Add Triethylamine (5.7 g, 56.6 mmol) and 4-Dimethylaminopyridine (DMAP) (0.35 g, 2.8 mmol).

-

Activation: Portion-wise, add p-Toluenesulfonyl chloride (TsCl) (5.6 g, 29.7 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Causality Note: The primary alcohol is selectively tosylated and immediately displaced by the secondary benzylic alkoxide, closing the morpholine ring without disturbing the chiral center.

-

Workup & Purification: Wash the organic layer with 1M HCl (50 mL) to remove DMAP/Et3N, followed by saturated NaHCO3 (50 mL) and brine. Dry over Na2SO4 and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 70:30).

-

Self-Validation Checkpoint: Obtain a 1H NMR spectrum. The disappearance of the broad primary -OH singlet and the downfield shift of the primary C-H2 protons (forming the morpholine ether linkage) to ~3.5–3.8 ppm confirms successful cyclization.

References

-

Jones, R. et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts. The Journal of Organic Chemistry. Available at: [Link]

Sources

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate as a chiral building block in drug discovery

Application Notes & Protocols: Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

A Versatile Chiral Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Chiral Morpholines

In the landscape of medicinal chemistry, the morpholine moiety has emerged as a "privileged scaffold."[1][2] Its incorporation into drug candidates frequently confers advantageous physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles.[3] The nitrogen atom's basicity (pKa ≈ 8.7) is attenuated compared to piperidine, which can be crucial for optimizing target engagement and minimizing off-target effects.[2][3]

When chirality is introduced, the utility of the morpholine scaffold is significantly amplified. The precise three-dimensional arrangement of substituents is often paramount for therapeutic efficacy and safety.[1] This document provides a detailed guide to the application of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate , a highly versatile chiral building block designed for efficiency and creativity in drug discovery programs.

This building block offers a trifecta of strategic advantages:

-

Defined Stereochemistry: The (2S)-stereocenter provides a fixed anchor point for substituents, allowing for unambiguous exploration of stereospecific interactions within a biological target.

-

Orthogonal Chemical Handle: The 4-bromophenyl group serves as a robust and versatile anchor for late-stage diversification via modern cross-coupling methodologies.

-

Tunable N-Functionality: The methyl carbamate group acts as a stable protecting group for the morpholine nitrogen, which can be readily removed to enable further derivatization.

These application notes will detail the synthesis, characterization, and strategic deployment of this building block in hit-to-lead and lead optimization campaigns.

Synthesis and Characterization

The synthesis of chiral 2-substituted morpholines can be approached through various established routes, including asymmetric hydrogenation of dehydromorpholines or cyclization from chiral amino alcohols.[1][4][5] A common strategy involves the cyclization of an N-protected chiral β-amino alcohol.

Caption: A potential synthetic route to the title compound from a chiral amino alcohol.

Quality Control and Characterization

To ensure the integrity of the building block for downstream applications, rigorous analytical characterization is essential.

| Parameter | Method | Purpose |

| Identity & Structure | ¹H NMR, ¹³C NMR | Confirms the chemical structure and connectivity of atoms. Proton and carbon environments should be consistent with the expected structure. |

| Purity | HPLC/UPLC | Quantifies the purity of the compound, detecting any residual starting materials or byproducts. |

| Enantiomeric Excess (ee) | Chiral HPLC | Determines the stereochemical purity. This is critical as the opposite enantiomer could have different, or even undesirable, biological activity.[6][7] |

| Mass Confirmation | High-Resolution Mass Spectrometry (HRMS) | Provides an exact mass measurement, confirming the elemental composition of the molecule. |

| Specific Rotation | Polarimetry | Measures the optical rotation ([α]_D), a characteristic physical property of a chiral molecule that confirms its enantiomeric form.[8][9] |

Strategic Applications in Drug Discovery

The true power of this building block lies in its designed-for-discovery structure. It enables a logical and efficient progression from initial hit identification to a fully optimized clinical candidate.

Caption: Integration of the building block into Hit-to-Lead and Lead Optimization phases.

Core Application: Structure-Activity Relationship (SAR) Expansion

The 4-bromophenyl moiety is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs to probe the SAR of the solvent-exposed region of a binding pocket. By systematically varying the substituent introduced at this position, researchers can optimize for potency, selectivity, and pharmacokinetic properties.

Lead Optimization: Modulating Physicochemical Properties

Following initial SAR exploration, the morpholine nitrogen can be deprotected. The resulting secondary amine is a key modification point for fine-tuning properties. Acylation, sulfonylation, or reductive amination can be used to introduce groups that modulate solubility, lipophilicity, and metabolic stability, or to pick up additional interactions with the target protein.

Fragment-Based Drug Discovery (FBDD)

The deprotected core, (S)-2-(4-bromophenyl)morpholine, serves as an excellent starting point for fragment-based screening. Its rigid, three-dimensional structure and favorable physicochemical properties make it an ideal fragment to bind in well-defined pockets, providing a robust vector for fragment growth.[7]

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific substrate, equipment, and safety procedures. All reactions involving catalysts or air-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a representative procedure for coupling the building block with a boronic acid to diversify the aryl substituent.

Objective: To demonstrate the utility of the 4-bromophenyl group for SAR expansion.

Materials:

-

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (1.0 equiv)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, the arylboronic acid, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.[9] The base is required to activate the boronic acid for transmetalation to the palladium center.

Protocol 2: N-Deprotection via Saponification

This protocol describes the removal of the methyl carbamate protecting group to reveal the secondary amine for further functionalization.

Objective: To prepare the core morpholine for N-derivatization.

Materials:

-

Methyl (2S)-2-(aryl)morpholine-4-carboxylate (from Protocol 1) (1.0 equiv)

-

Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH) (5.0 equiv)

-

Tetrahydrofuran (THF) and Water (3:1 v/v)

Procedure:

-

Dissolution: Dissolve the N-protected morpholine in the THF/water solvent mixture in a round-bottom flask.

-

Reagent Addition: Add LiOH or KOH to the solution.

-

Reaction: Stir the mixture vigorously at 50 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.

-

Extraction: Dilute the remaining aqueous solution with water and extract three times with dichloromethane or ethyl acetate to transfer the deprotected amine product to the organic phase.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used directly or purified further by chromatography if necessary.

Self-Validation: The progress of the reaction can be easily visualized on a TLC plate, as the deprotected amine product will have a different retention factor (Rf) and may stain differently (e.g., with ninhydrin) compared to the carbamate starting material.

Conclusion

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is not merely a reagent, but a strategic tool for accelerating drug discovery. Its pre-installed chirality, orthogonal handles for diversification, and embedment within a privileged heterocyclic scaffold provide medicinal chemists with a powerful platform for the efficient and logical design of novel therapeutics. The robust and well-characterized protocols for its modification enable its seamless integration into discovery workflows, facilitating the rapid generation of high-quality compound libraries for SAR exploration and lead optimization.

References

-

Donahue, M. G., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 266–271. Available from: [Link]

-

Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Available from: [Link]

-

Wang, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(14), 3823-3829. Available from: [Link]

-

Isle, N. T., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(13), 2916–2921. Available from: [Link]

-

ResearchGate. Selected examples of drugs containing chiral morpholine moieties. Available from: [Link]

-

Isle, N. T., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC, NIH. Available from: [Link]

-

Organic Syntheses. (S)-(-)-p-Bromophenyl methyl sulfoxide. Available from: [Link]

-

Linstad, D., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available from: [Link]

-

Goel, K., et al. (2025). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Synlett. Available from: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

-

Wikipedia. Category:4-Morpholinyl compounds. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Purity Isolation of Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate via Optimized Crystallization

Abstract

This application note provides a detailed protocol for the isolation and purification of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, a key chiral intermediate in pharmaceutical synthesis. The described method focuses on achieving high crystalline purity and enantiomeric excess through a systematic approach to solvent selection and controlled crystallization. The protocol outlines both slow cooling and anti-solvent crystallization techniques, offering flexibility based on laboratory equipment and specific purity requirements. The causality behind experimental choices is explained to provide a deeper understanding of the crystallization process for this class of compounds.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Specifically, chiral 2-aryl morpholines are crucial building blocks for various therapeutic agents. The stereochemistry at the C-2 position is often critical for pharmacological activity, necessitating the isolation of enantiomerically pure compounds.[2] Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a valuable intermediate, and its purity directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).

Crystallization is a powerful and widely used technique for the purification of solid organic compounds in the pharmaceutical industry.[] It allows for the removal of impurities and can also be employed to enhance the enantiomeric excess of a chiral compound.[4] The selection of an appropriate crystallization method and solvent system is paramount for obtaining a product with the desired physical and chemical properties, including high purity, well-defined crystal habit, and optimal particle size distribution.[5] This note details a robust and reproducible crystallization protocol for the title compound, grounded in the principles of solubility and nucleation.

Foundational Principles: Designing the Crystallization Strategy

The successful crystallization of a chiral molecule like methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate hinges on a thorough understanding of its physicochemical properties and the thermodynamics of its solution behavior. The presence of a bromophenyl group and a carbamate moiety suggests a molecule of moderate polarity.[6]

Solvent Selection: The "Like Dissolves Like" Principle

The choice of solvent is the most critical factor in developing a crystallization process.[7] An ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[8] Based on the structure of the target molecule, a systematic screening of solvents with varying polarities is recommended.

Table 1: Proposed Solvents for Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | The polar hydroxyl group can interact with the carbamate and morpholine oxygen, while the alkyl chain provides some affinity for the aromatic ring. |

| Esters | Ethyl acetate | Moderate polarity, good solvent for many organic compounds. Often used in combination with non-polar anti-solvents. |

| Ketones | Acetone | A polar aprotic solvent that can dissolve a wide range of compounds. |

| Aromatic | Toluene | The aromatic ring can interact with the bromophenyl group of the solute. |

| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Lower polarity, often used as anti-solvents or for trituration.[9] |

| Alkanes | Hexane, Heptane | Non-polar, primarily used as anti-solvents to induce precipitation.[9] |

Supersaturation: The Driving Force for Crystallization

Crystallization is initiated when a solution becomes supersaturated, meaning it contains more dissolved solute than it can hold at equilibrium. Supersaturation can be achieved through several methods, including cooling, solvent evaporation, or the addition of an anti-solvent.[10] The rate at which supersaturation is generated significantly impacts the nucleation and growth of crystals. A slow, controlled approach generally leads to the formation of larger, more well-defined crystals with higher purity.[7]

Experimental Protocols

The following protocols provide a starting point for the crystallization of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate. Optimization of solvent ratios, temperatures, and cooling rates may be necessary to achieve the desired outcome.

Workflow for Crystallization Protocol Development

The development of a robust crystallization protocol follows a logical progression from solvent screening to the optimization of the chosen method.

Caption: Workflow for developing a crystallization protocol.

Protocol 1: Slow Cooling Crystallization

This method is ideal for compounds that exhibit a significant difference in solubility at different temperatures.

Materials:

-

Crude methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

-

Selected solvent (e.g., Isopropanol)

-

Erlenmeyer flask

-

Heating mantle or hot plate with stirrer

-

Crystallization dish or beaker

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude compound in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent to the flask.

-

Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature.

-

Once a clear solution is obtained, remove the flask from the heat and cover it.

-

Allow the solution to cool slowly and undisturbed to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the flask in an insulated container.[7]

-

Once crystal formation appears complete, the flask can be placed in an ice bath or refrigerator for at least one hour to maximize the yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold solvent to remove any residual impurities.

-

Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in a particular solvent at room temperature, or when a rapid crystallization is desired.[11]

Materials:

-

Crude methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

-

A "good" solvent in which the compound is highly soluble (e.g., Dichloromethane or Ethyl Acetate)

-

An "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., Hexane or Heptane)[12]

-

Erlenmeyer flask or beaker with a magnetic stirrer

-

Dropping funnel or syringe pump

Procedure:

-

Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature with stirring.

-

Slowly add the "anti-solvent" dropwise to the stirred solution using a dropping funnel or syringe pump.

-

Continue adding the anti-solvent until the solution becomes persistently cloudy, indicating the onset of precipitation.

-

If desired, add a few drops of the "good" solvent to redissolve the initial precipitate and then allow the solution to stand undisturbed.

-

Allow the mixture to stir for a period to allow for complete crystallization.

-

Cool the mixture in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Seeding: A Tool for Controlling Crystallization

In cases where spontaneous nucleation is difficult or to control the crystal form, "seeding" can be employed. This involves adding a small crystal of the pure desired compound to the supersaturated solution.[13] This seed crystal acts as a template for further crystal growth, which can lead to a more uniform particle size distribution and can be crucial for obtaining a specific polymorph.[13]

Characterization of the Final Product

To ensure the success of the crystallization, the isolated product should be thoroughly characterized.

Table 2: Analytical Techniques for Product Characterization

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the compound. |

| Chiral HPLC | To determine the enantiomeric excess (e.e.) of the (2S)-enantiomer. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and identify any polymorphic forms.[14] |

| Melting Point Apparatus | To determine the melting point range as an indicator of purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. |

Troubleshooting

Oiling Out: If the compound separates as an oil instead of a solid, it indicates that the solution is becoming supersaturated at a temperature above the compound's melting point in that solvent system. To remedy this, one can try using a more dilute solution, a lower crystallization temperature, or a different solvent system.[9]

Poor Crystal Formation: If crystallization does not occur upon cooling, it may be due to a solution that is too dilute or the presence of impurities that inhibit nucleation. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation. Seeding is also a highly effective method to initiate crystallization.[9]

Conclusion

The protocols outlined in this application note provide a systematic and scientifically grounded approach to the isolation and purification of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate. By carefully selecting the appropriate solvent system and controlling the rate of supersaturation, researchers can achieve high yields of the desired enantiomer with excellent chemical and enantiomeric purity. The principles and techniques described herein are broadly applicable to the crystallization of other chiral morpholine derivatives and pharmaceutical intermediates.

References

- Klussmann, M. Enantioenrichment by Crystallization. Organic Process Research & Development12, 891-901 (2008).

-

PubChem. 2-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. PubChem Compound Database; CID=72851. Available at: [Link]

-

Antisolvent Crystallization. RM@Schools. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

Laurence, G. Guide for crystallization. (2014). Available at: [Link]

-

Wikipedia. Recrystallization (chemistry). Available at: [Link]

- Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Org. Synth.2018, 95, 215-231.

- RSC Publishing. Reactivity of p-bromophenyl vinyl sulphone towards the morpholine enamine from 4a-methyl-trans-decalin-2-one. Crystal and molecular structure of 1α-(2-p-bromophenylsulphonylethyl). J. Chem. Soc., Perkin Trans. 1, 1979, 114-118.

- Meher, C. P., Purohit, D., & Dubey, A. An updated review on morpholine derivatives with their pharmacological actions. International Journal of Pharmaceutical Sciences and Research, 13(5), 2220-2234 (2022).

- Google Patents. Crystallization method of Boc-amino acid. CN112661672A.

- Journal of Agricultural and Food Chemistry. Morpholine Derivatives in Agrochemical Discovery and Development. J. Agric. Food Chem.2023, 71(34), 12791–12806.

- MDPI. Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Pharmaceutics2021, 13(8), 1234.

- IntechOpen. Recrystallization of Drugs: Significance on Pharmaceutical Processing. (2012).

-

Organic Chemistry at CU Boulder. Crystallization. Available at: [Link]

-

PubChem. 2-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. PubChem Compound Database; CID=72851. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Profile: 2-(4-Bromophenyl)ethanol. (2026).

-

Wikipedia. Substituted phenylmorpholine. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. CID 122364693 | C17H12NO2- | CID 122364693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103626677A - Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. 4-溴苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 14. Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Chiral Morpholines in Modern API Synthesis: A Guide to Methyl (2S)-2-(Aryl)morpholine-4-carboxylate Derivatives

Introduction: The Privileged Scaffold in Drug Discovery

The morpholine ring system, a six-membered heterocycle containing both an oxygen and a nitrogen atom, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions, make it a desirable moiety in the design of novel therapeutics.[1][2][3] Particularly, chiral 2-substituted morpholines are integral components of numerous active pharmaceutical ingredients (APIs), where the stereochemistry at the C-2 position is often critical for biological activity and target selectivity.[4][5] This guide focuses on the application of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate and related chiral morpholine building blocks in the synthesis of complex APIs. While the specific CAS number provided in the initial query (197969-51-0) is associated with the polymer Polyquaternium-47 in several databases, the core of the request pertains to the utility of the chiral morpholine structure in pharmaceutical synthesis.[6][][8][9][10] We will therefore proceed with a comprehensive overview of the synthesis and application of a representative and closely related chiral morpholine intermediate, providing researchers, scientists, and drug development professionals with a robust framework for their own synthetic endeavors.

The 4-bromophenyl substituent at the 2-position offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of a diverse library of analogues for structure-activity relationship (SAR) studies. The N-methoxycarbonyl protecting group provides a stable, yet readily cleavable, functionality that allows for selective manipulation of the morpholine nitrogen at a later stage in the synthetic sequence.

Physicochemical Properties and Handling

Proper handling and characterization of the starting material are paramount for successful and reproducible synthetic outcomes. The table below summarizes key physicochemical data for a representative chiral morpholine building block.

| Property | Value | Source |

| Molecular Formula | C12H14BrNO3 | Calculated |

| Molecular Weight | 300.15 g/mol | Calculated |

| Appearance | White to off-white solid | [11] |

| Melting Point | Varies depending on specific derivative | [12] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General knowledge |

Safety Precautions:

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

General Synthetic Strategy for API Incorporation

The incorporation of the methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate scaffold into a target API generally follows a convergent synthetic strategy. This approach involves the independent synthesis of key fragments followed by their coupling in the later stages of the synthesis. This methodology offers greater flexibility and often leads to higher overall yields compared to a linear approach.

Caption: Convergent synthetic workflow for API synthesis.

Protocol: Synthesis of a Dopamine D4 Receptor Antagonist Precursor

This protocol details the synthesis of a key intermediate for a potent and selective dopamine D4 receptor antagonist, adapted from methodologies reported in the literature.[13][14] This example illustrates the modification of a chiral morpholine derivative and its subsequent coupling to another aromatic system.

Part 1: N-Deprotection and Functionalization of the Chiral Morpholine

Objective: To remove the methoxycarbonyl protecting group and introduce a suitable linker for subsequent coupling.

Materials:

-

Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (1.0 eq)

-

6 M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate in methanol, add 6 M HCl.

-

Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the residue with water and basify to pH > 9 with a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2S)-2-(4-bromophenyl)morpholine as a crude product. This intermediate is often used in the next step without further purification.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To couple the deprotected chiral morpholine with a suitable aromatic partner.

Materials:

-

(2S)-2-(4-bromophenyl)morpholine (from Part 1, 1.0 eq)

-

Aryl bromide or triflate (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous toluene

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (2S)-2-(4-bromophenyl)morpholine, the aryl bromide/triflate, NaOtBu, Pd₂(dba)₃, and XPhos.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Caption: Step-by-step workflow for the synthesis of a key API precursor.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed by a combination of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the morpholine ring protons, the aromatic protons from both coupling partners, and any other specific functional groups. The integration of the signals should correspond to the number of protons in the structure. |

| ¹³C NMR | The carbon NMR spectrum will confirm the carbon skeleton of the molecule, with distinct signals for the sp²-hybridized aromatic carbons and the sp³-hybridized carbons of the morpholine ring. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product, typically observing the [M+H]⁺ or [M+Na]⁺ ion. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is crucial for determining the purity of the compound. A single major peak with >95% purity is generally desired for subsequent biological testing. Chiral HPLC may be necessary to confirm the enantiomeric excess (e.e.) of the final product. |

Conclusion and Future Perspectives

The chiral morpholine scaffold, exemplified by derivatives such as methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate, continues to be a cornerstone in the development of new therapeutics, particularly for CNS disorders.[15] The synthetic protocols outlined in this guide provide a robust starting point for researchers to incorporate this valuable building block into their drug discovery programs. The versatility of the 4-bromophenyl group allows for extensive diversification through modern cross-coupling methodologies, enabling the fine-tuning of pharmacological properties. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Chiral Morpholine Derivatives: A Cost-Benefit Analysis of (R)-4-(Oxiran-2-ylmethyl)morph.

- ACS Publications. (2009, January 23). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.

- National Center for Biotechnology Information. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC.

- Alfa Chemistry. (n.d.). Polyquaternium-47.

- PubMed. (2016, May 15). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.

- BOC Sciences. (n.d.). CAS 197969-51-0 (Polyquaternium-47).

- Henan Wentao Chemical Product Co., Ltd. (n.d.). Polyquaternium-47 CAS NO.197969-51-0.

- Shanghai Sunwise Chemical Co., Ltd. (n.d.). Polyquaternium 47 CAS 197969-51-0.

- ChemicalBook. (n.d.). Polyquaternium-47 suppliers & manufacturers in China.

- National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

- BenchChem. (n.d.). Application Notes and Protocols: Morpholine-4-carboxamide in CNS Drug Development.

- International Journal of Pharmaceutical and Bio-Medical Science. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Dapin. (n.d.). Intermediates.

- PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.

- National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC.

- RSC Publishing. (2024, July 8). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.

- Organic Syntheses. (n.d.). (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL.

- MDPI. (2007, August 23). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.

- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.

- Advancion. (n.d.). Pharmaceutical Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine.

- Semantic Scholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions.

- PatSnap. (2020, December 22). Preparation method of bilastine intermediate.

- RSC Publishing. (2024, October 25). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates.

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. sciencescholar.us [sciencescholar.us]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 8. Polyquaternium-47, CasNo.197969-51-0 Henan Wentao Chemical Product Co., Ltd. China (Mainland) [wentao.lookchem.com]

- 9. Polyquaternium 47 CAS 197969-51-0 - Buy PQ 47 Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]

- 10. Polyquaternium-47 suppliers & manufacturers in China [m.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]